molecular formula C20H20N2O3S2 B2914721 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-73-0

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2914721
CAS RN: 919848-73-0
M. Wt: 400.51
InChI Key: HQYRPXQGJRAIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves the inhibition of tubulin polymerization, which is an essential process for cell division. This leads to the disruption of the microtubule network, resulting in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been shown to have significant biochemical and physiological effects. It has demonstrated potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is its high potency and selectivity against cancer cells. However, one of the limitations of this compound is its poor solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer agents to improve its efficacy. Finally, there is a need for more in-depth studies to understand the mechanism of action of this compound and its potential use in other disease areas.

Synthesis Methods

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves a multi-step process that includes the reaction of 3,4-dimethylphenyl thioamide with 2-bromoacetophenone to form the intermediate product, which is then further reacted with 4-(methylsulfonyl)phenylboronic acid to obtain the final product.

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been extensively studied for its potential use as an anti-cancer agent, as it has demonstrated significant cytotoxicity against various cancer cell lines.

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-7-16(10-14(13)2)18-12-26-20(21-18)22-19(23)11-15-5-8-17(9-6-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYRPXQGJRAIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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